(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

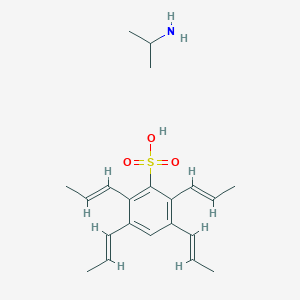

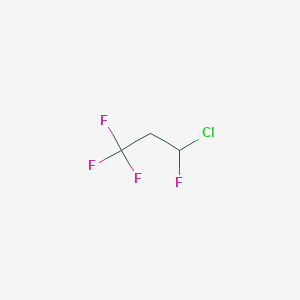

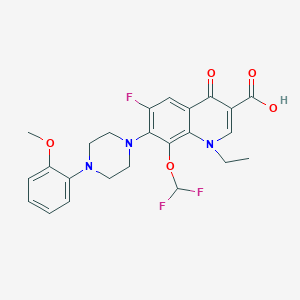

“(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate” is an organic compound with the CAS Number: 155836-47-8. It has a molecular weight of 327.42 and its IUPAC name is tert-butyl (1S)-1-(hydroxymethyl)-2,2-diphenylethylcarbamate . This compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of trifluoroacetic acid. The compound (5.00 g, 15.3 mmol) is added to trifluoroacetic acid (40 ml), and the mixture is stirred for 1 hour under ice-cooling .Molecular Structure Analysis

The InChI code for this compound is 1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biochemically Active Compounds

N-Boc-beta-phenyl-L-phenylalaninol: is utilized in the synthesis of various biochemically active compounds. Its protective Boc group allows for the selective modification of the amino group, which is a key step in the synthesis of peptides and small molecules with potential therapeutic applications .

Clauson-Kaas Pyrrole Synthesis

The compound is involved in the Clauson-Kaas reaction, which is used for the synthesis of pyrrole derivatives. These derivatives are significant in medicinal chemistry, as they serve as building blocks for drugs with anti-inflammatory and analgesic properties .

Density Functional Theory (DFT) Studies

N-Boc-beta-phenyl-L-phenylalaninol: has been studied using DFT to understand its reaction mechanisms better. This theoretical approach helps predict the behavior of the compound in various chemical reactions, which is crucial for designing new drugs and materials .

Inhibitors for ASK1 and PI3K

The compound has been used to construct bioactive ureas that act as inhibitors for ASK1 and PI3K. These enzymes are targets in cancer therapy, and inhibitors can help in the development of new anticancer drugs .

Chiral Resolution

Due to its chiral nature, N-Boc-beta-phenyl-L-phenylalaninol can be used in chiral resolution processes to separate enantiomers. This is important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Material Science

The protective Boc group in N-Boc-beta-phenyl-L-phenylalaninol makes it a candidate for material science research, particularly in the development of polymers and coatings that require specific functional groups for their properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. The compound can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

As this compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives, it is part of the human exposome . The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health. An individual’s exposure begins before birth and includes insults from environmental and occupational sources. Therefore, future research could potentially explore the effects of this compound on human health in various contexts.

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as diphenylmethanes , which are often involved in a variety of biological processes.

Mode of Action

As a diphenylmethane derivative , it may interact with its targets through hydrophobic interactions and pi-stacking with aromatic residues in proteins.

Pharmacokinetics

Its solubility in various organic solvents suggests that it may have good bioavailability.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)